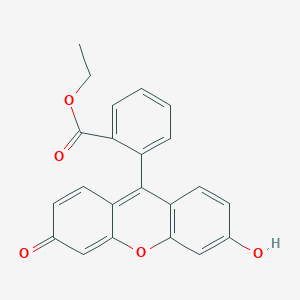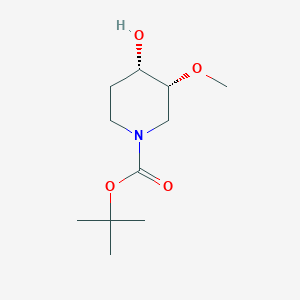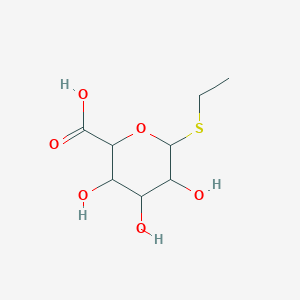
6-Ethylsulfanyl-3,4,5-trihydroxyoxane-2-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 1-Thio-D-glucuronide is a compound with the molecular formula C8H14O6S and a molecular weight of 238.26 g/mol . It is a metabolite of ethanol formed in the liver by the conjugation of ethanol with glucuronic acid. This compound has gained significant attention due to its potential as a biomarker for alcohol consumption.
準備方法
Synthetic Routes and Reaction Conditions
Ethyl 1-Thio-D-glucuronide can be synthesized through the conjugation of ethanol with glucuronic acid in the liver. The synthetic route involves the use of uridine diphosphate glucuronic acid (UDPGA) as a cofactor and the enzyme UDP-glucuronosyltransferase (UGT) to catalyze the reaction . The reaction conditions typically involve physiological pH and temperature.
Industrial Production Methods
laboratory-scale synthesis can be achieved using the aforementioned enzymatic reaction.
化学反応の分析
Types of Reactions
Ethyl 1-Thio-D-glucuronide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides and sulfones.
Reduction: Reduction reactions can convert it back to its parent alcohol, ethanol.
Substitution: Nucleophilic substitution reactions can occur at the sulfur atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles like thiols or amines can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Ethanol.
Substitution: Various substituted glucuronides depending on the nucleophile used.
科学的研究の応用
Ethyl 1-Thio-D-glucuronide has several scientific research applications:
作用機序
Ethyl 1-Thio-D-glucuronide exerts its effects through its role as a metabolite of ethanol. The compound is formed by the conjugation of ethanol with glucuronic acid, catalyzed by the enzyme UDP-glucuronosyltransferase (UGT) . This reaction occurs primarily in the liver and results in the formation of a water-soluble metabolite that can be excreted in urine . The molecular targets and pathways involved include the UGT enzymes and the glucuronidation pathway .
類似化合物との比較
Ethyl 1-Thio-D-glucuronide can be compared with other similar compounds, such as:
Ethyl Glucuronide (EtG): Another metabolite of ethanol, formed by the conjugation of ethanol with glucuronic acid.
Ethyl Sulfate (EtS): A metabolite of ethanol formed by the conjugation of ethanol with sulfate.
Uniqueness
Ethyl 1-Thio-D-glucuronide is unique due to the presence of a sulfur atom in its structure, which distinguishes it from other ethanol metabolites like Ethyl Glucuronide and Ethyl Sulfate . This structural difference can influence its reactivity and detection in biological systems .
特性
分子式 |
C8H14O6S |
|---|---|
分子量 |
238.26 g/mol |
IUPAC名 |
6-ethylsulfanyl-3,4,5-trihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C8H14O6S/c1-2-15-8-5(11)3(9)4(10)6(14-8)7(12)13/h3-6,8-11H,2H2,1H3,(H,12,13) |
InChIキー |
XJFLTPWYCFDKGU-UHFFFAOYSA-N |
正規SMILES |
CCSC1C(C(C(C(O1)C(=O)O)O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Methyl 2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethoxy]-6-nitrobenzoate](/img/structure/B13903436.png)
![hemi(oxalic acid);(5R)-2-(trifluoromethyl)-6,7-dihydro-5H-cyclopenta[b]pyridin-5-amine](/img/structure/B13903450.png)
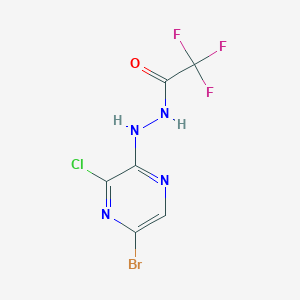
![5-Fluoro-2,3-dihydrospiro[indene-1,3'-pyrrolidine]](/img/structure/B13903466.png)
![Benzyl (3aS,6aS)-3,3a,4,6a-tetrahydropyrrolo[3,2-b]pyrrole-1(2H)-carboxylate hydrochloride](/img/structure/B13903471.png)
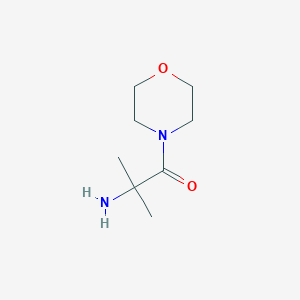
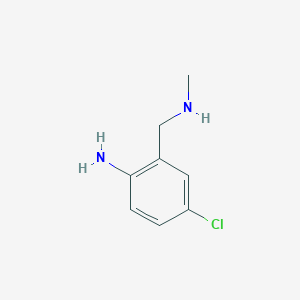
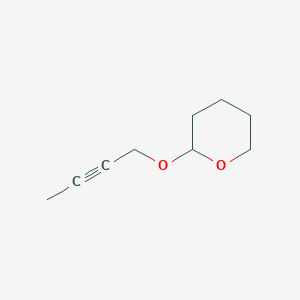
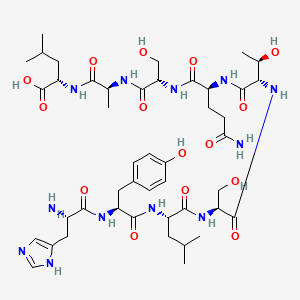
![Methyl [1,3]dioxolo[4,5-c]pyridine-4-carboxylate](/img/structure/B13903503.png)
